

## Application Notes and Protocols: Utilizing NR-V04 in Combination with Immunotherapy Agents

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

NR-V04 is a first-in-class proteolysis-targeting chimera (PROTAC) that potently and selectively degrades the nuclear receptor subfamily 4 group A member 1 (NR4A1).[1][2][3][4][5][6] NR4A1 is a key transcription factor that plays a critical role in maintaining an immunosuppressive tumor microenvironment (TME).[1][5][7] By mediating the degradation of NR4A1, NR-V04 has demonstrated significant potential as a novel cancer immunotherapy agent.[1][3][4][5][6][8] Preclinical studies have shown that NR-V04 monotherapy can lead to robust tumor inhibition and even complete tumor eradication in various cancer models.[1][3][4][5] This document provides detailed application notes and protocols for the use of NR-V04, with a particular focus on its synergistic potential when combined with other immunotherapy agents.

### Mechanism of Action of NR-V04

NR-V04 is a heterobifunctional molecule that consists of a ligand for NR4A1 and a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, connected by a linker.[9] This design allows NR-V04 to induce the formation of a ternary complex between NR4A1 and VHL, leading to the polyubiquitination of NR4A1 and its subsequent degradation by the proteasome.[8] The degradation of NR4A1 by NR-V04 has been shown to have profound immunomodulatory effects within the TME.[1][4][5]

The key mechanistic effects of **NR-V04** include:



- Induction of Tumor-Infiltrating B cells: NR-V04 treatment leads to a significant increase in tumor-infiltrating B cells, particularly plasmablasts, which are associated with a favorable prognosis.[3][8]
- Enhancement of CD8+ T cell Function: By degrading NR4A1, which is known to be elevated in exhausted CD8+ T cells, **NR-V04** can potentially rescue the cytotoxic function of these critical anti-tumor immune cells.[1]
- Reduction of Myeloid-Derived Suppressor Cells (MDSCs): NR-V04 has been shown to inhibit monocytic MDSCs, a cell population that significantly contributes to immune suppression within the TME.[1][3][8]

## **Signaling Pathway of NR-V04 Action**





Click to download full resolution via product page

NR-V04 mechanism of action and its impact on the tumor microenvironment.

# NR-V04 in Combination with Other Immunotherapy Agents



While preclinical data on **NR-V04** combination therapies are still emerging, the mechanism of action of **NR-V04** provides a strong rationale for its use in combination with other immunotherapy agents, particularly immune checkpoint inhibitors (ICIs) such as anti-PD-1/PD-L1 and anti-CTLA-4 antibodies.

#### Rationale for Combination Therapy:

- Synergistic Immune Activation: **NR-V04** enhances the infiltration and function of effector immune cells (B and T cells) within the tumor. ICIs, in turn, release the brakes on these activated immune cells, allowing for a more potent and durable anti-tumor response.
- Overcoming Resistance to ICIs: A significant portion of patients do not respond to ICI monotherapy, often due to an immune-excluded or "cold" tumor microenvironment. By increasing the infiltration of immune cells, NR-V04 can potentially convert these "cold" tumors into "hot" tumors, thereby sensitizing them to the effects of ICIs.
- Targeting PD-L1 Expression: Studies with NR4A1 antagonists have shown that inhibition of NR4A1 can lead to the degradation of PD-L1 on tumor cells.[10] This suggests that NR-V04 may not only enhance the immune response but also directly target a key mechanism of immune evasion, providing a dual benefit when combined with anti-PD-1/PD-L1 therapies.

### **Data Presentation**

In Vitro Degradation of NR4A1 by NR-V04

| Cell Line              | NR-V04 DC50       | Treatment Time    |
|------------------------|-------------------|-------------------|
| CHL-1 (Human Melanoma) | 228.5 nM[2][4][7] | 16 hours[2][4][7] |
| A375 (Human Melanoma)  | 518.8 nM[2][4][7] | 16 hours[2][4][7] |

## In Vivo Efficacy of NR-V04 Monotherapy



| Tumor Model                    | Treatment Regimen                | Outcome                                |
|--------------------------------|----------------------------------|----------------------------------------|
| MC38 (Colon<br>Adenocarcinoma) | 1.8 mg/kg, i.p., twice weekly[8] | Significant tumor growth inhibition[8] |
| Yummer1.7 (Melanoma)           | 1.8 mg/kg, i.p., twice weekly[8] | Significant tumor growth inhibition[8] |
| B16F10 (Melanoma)              | 1.8 mg/kg, i.p., twice weekly[8] | Significant tumor growth inhibition[8] |

## Immunomodulatory Effects of NR-V04 in B16F10

Melanoma Model

| Immune Cell Population               | Change with NR-V04 Treatment     |
|--------------------------------------|----------------------------------|
| Tumor-Infiltrating B cells (B220+)   | Increased from 14.7% to 30.1%[8] |
| Monocytic MDSCs                      | Significantly reduced[1][5]      |
| Splenic CD8+ Effector Memory T cells | Significantly increased[8]       |

## **Experimental Protocols**

## Protocol 1: In Vivo Combination Therapy in a Syngeneic Mouse Model

This protocol outlines a study to evaluate the synergistic anti-tumor efficacy of **NR-V04** in combination with an anti-PD-1 antibody in a syngeneic mouse model of colon cancer.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. Flow Cytometric Identification of Tumor-Infiltrating Lymphocytes from Glioblastoma PMC [pmc.ncbi.nlm.nih.gov]
- 2. blog.championsoncology.com [blog.championsoncology.com]
- 3. miltenyibiotec.com [miltenyibiotec.com]
- 4. Unleashing the Power of NR4A1 Degradation as a Novel Strategy for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rupress.org [rupress.org]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Tumor-infiltrating lymphocyte flow cytometry [bio-protocol.org]
- 10. A Bis-Indole-Derived NR4A1 Antagonist Induces PD-L1 Degradation and Enhances Antitumor Immunity PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: Utilizing NR-V04 in Combination with Immunotherapy Agents]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15603368#using-nr-v04-in-combination-with-other-immunotherapy-agents]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com